molecular formula C16H16ClNO3 B5504526 N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide

Cat. No.: B5504526
M. Wt: 305.75 g/mol
InChI Key: IXXSSSDGNCZZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C16H16ClNO3 and its molecular weight is 305.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.0818711 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Opioid Research : The search for synthetic opioids as alternatives to opium-based derivatives has led to the development and investigation of various compounds. These efforts focus on identifying compounds with reduced dependence and abuse liability. Such research chemicals are increasingly utilized in large-scale production, posing challenges to policy makers and law enforcement (Elliott, Brandt, & Smith, 2016).

  • Cardiac Arrhythmia Research : Studies on compounds like BRL-32872, which includes a dimethoxyphenyl group, have contributed significantly to antiarrhythmic research. These compounds show potential in inhibiting potassium and calcium channels, key factors in the development of novel treatments for cardiac arrhythmias (Bril et al., 1995).

  • Cancer Treatment Research : Certain dimethoxyphenyl derivatives have been studied for their selective toxicity against hypoxic tumor cells. This line of research is crucial in the development of targeted cancer therapies, especially for tumors resistant to conventional treatments (Palmer et al., 1996).

  • Antiulcer Drug Development : The synthesis and evaluation of various acyl derivatives of dimethoxyphenyl compounds have led to the discovery of potential antiulcer drugs. Such research has provided insights into new therapeutic avenues for treating gastric ulcers (Hosokami et al., 1992).

  • Metabolic Studies : Research on the metabolic conversion of N-methyl and N,N-dimethylbenzamides has advanced our understanding of drug metabolism and stability. These studies are crucial for assessing the safety and efficacy of potential pharmaceutical compounds (Ross et al., 1983).

  • Photocatalytic Degradation Research : Investigations into the use of adsorbents and titanium dioxide for the photodegradation of compounds like propyzamide have implications in environmental science, specifically in reducing the impact of agricultural chemicals (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

  • Diagnostic Imaging in Oncology : Studies on compounds like 18F-ISO-1, which include a dimethoxyphenyl structure, are significant in the development of new diagnostic imaging techniques for cancer, enhancing our ability to assess tumor proliferation and response to treatment (Dehdashti et al., 2013).

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-10-6-4-5-7-11(10)16(19)18-13-9-14(20-2)12(17)8-15(13)21-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXSSSDGNCZZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.